![molecular formula C14H16FN3O2 B4629162 N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(2-FLUOROPHENYL)UREA](/img/structure/B4629162.png)
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(2-FLUOROPHENYL)UREA
Overview
Description
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(2-FLUOROPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a tert-butyl group attached to an isoxazole ring and a fluorophenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(2-FLUOROPHENYL)UREA typically involves the reaction of 5-tert-butyl-3-isoxazolecarboxylic acid with 2-fluoroaniline in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(2-FLUOROPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), amines, thiols
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(2-FLUOROPHENYL)UREA has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various targets.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Industrial Applications: The compound can be employed in the synthesis of other complex molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(2-FLUOROPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and the fluorophenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(5-TERT-BUTYL-ISOXAZOL-3-YL)-NICOTINAMIDE
- N-(5-TERT-BUTYL-3-ISOXAZOLYL)CYCLOPROPANECARBOXAMIDE
- N-(4-TERT-BUTYL-THIAZOL-2-YL)-NICOTINAMIDE
Uniqueness
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(2-FLUOROPHENYL)UREA stands out due to the presence of both the isoxazole and fluorophenyl groups, which impart unique chemical and biological properties. The tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-fluorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c1-14(2,3)11-8-12(18-20-11)17-13(19)16-10-7-5-4-6-9(10)15/h4-8H,1-3H3,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVJJEJCWFJAIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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